4-Aminopiperidin-2-one hydrochloride
CAS No.: 1260883-24-6
Cat. No.: VC21103995
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260883-24-6 |
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Molecular Formula | C5H11ClN2O |
Molecular Weight | 150.61 g/mol |
IUPAC Name | 4-aminopiperidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H |
Standard InChI Key | CCWIFZGLLVKIRH-UHFFFAOYSA-N |
SMILES | C1CNC(=O)CC1N.Cl |
Canonical SMILES | C1CNC(=O)CC1N.Cl |
Introduction
Chemical Structure and Basic Properties
4-Aminopiperidin-2-one hydrochloride (CAS Number: 1260883-24-6) is a chemical compound with a six-membered piperidine ring structure that includes an amine group at the 4-position and a carbonyl group at the 2-position, forming a lactam structure. The compound exists as the hydrochloride salt, which enhances its stability and solubility properties .
Structural Characteristics
The molecular formula of 4-Aminopiperidin-2-one hydrochloride is C₅H₁₁ClN₂O with a molecular weight of 150.61 g/mol . Its structure can be represented by the following identifiers:
Physical Properties
4-Aminopiperidin-2-one hydrochloride typically appears as a white to off-white crystalline solid . Its physical properties include:
Property | Description | Source |
---|---|---|
Physical Appearance | White to off-white crystalline solid | |
Molecular Weight | 150.61 g/mol | |
Solubility | Soluble in water and various organic solvents | |
Purity (Commercial) | Generally ≥95% |
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 4-Aminopiperidin-2-one hydrochloride and its derivatives, highlighting its importance in organic chemistry.
General Synthetic Routes
The synthesis of 4-Aminopiperidin-2-one hydrochloride often involves starting materials such as 4-piperidinecarboxamide or protected versions of 4-aminopiperidine . One pathway begins with the protection of amine functionality followed by cyclization reactions to form the lactam ring structure .
Key Synthetic Methodology
A significant synthetic strategy for related compounds involves:
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Diastereoselective addition of cuprate to (E)-α,β-unsaturated ester
This methodology has been successfully applied to create conformationally constrained tetrapeptides from 3-amino-4-vinylpiperidin-2-one structures .
Asymmetric Synthesis
For stereoselective synthesis of related compounds like 3,4-substituted-4-aminopiperidin-2-ones, researchers have developed asymmetric approaches that provide control over the stereochemistry, which is crucial for biological activity . These methods often utilize chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming steps.
Chemical Reactivity and Structure-Activity Relationships
The reactivity of 4-Aminopiperidin-2-one hydrochloride is primarily dictated by its functional groups: the amine group and the lactam structure.
Functional Group Reactivity
The compound's reactivity profile includes:
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The amine group (4-position) contributes to its basicity and serves as a nucleophilic center
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The carbonyl group of the lactam can participate in various chemical reactions, such as nucleophilic additions
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The hydrochloride salt form enhances stability and solubility in aqueous media
Structure-Activity Relationships
Studies of 4-aminopiperidine derivatives have revealed important structure-activity relationships, particularly in medicinal chemistry applications:
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The substitution pattern around the piperidine ring significantly influences biological activity
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The 4-amino group serves as an important pharmacophore in many bioactive molecules
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Structural modifications at various positions can tune properties such as binding affinity, metabolic stability, and pharmacokinetic profile
Research Applications and Biological Activity
4-Aminopiperidin-2-one hydrochloride has garnered significant interest in research due to its versatile applications in medicinal chemistry and pharmaceutical development.
Pharmaceutical Applications
The compound has been explored in various pharmaceutical applications, including:
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As a building block in the synthesis of bioactive molecules
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As an intermediate in drug development processes
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For the creation of conformationally constrained peptide mimetics
Medicinal Chemistry Applications
Research has demonstrated that 4-aminopiperidine scaffolds, including derivatives of 4-Aminopiperidin-2-one hydrochloride, have significant potential in several therapeutic areas:
Pharmacokinetic Properties
Studies involving related 4-aminopiperidine derivatives have provided important insights into their pharmacokinetic properties:
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In animal models, certain 4-aminopiperidine derivatives have shown favorable plasma clearance rates
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The basicity of the 4-amino group (with calculated pKa values ranging from 6.5-9.3, depending on substitution patterns) affects absorption and distribution properties
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Some derivatives have demonstrated good oral bioavailability (up to 58% in mice)
Toxicological Considerations
While specific toxicity data for 4-Aminopiperidin-2-one hydrochloride is limited, studies on related 4-aminopyridine compounds suggest potential concerns that require careful consideration in research applications:
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CNS effects including hyperexcitability and seizures at high doses
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Cholinergic effects such as diaphoresis and altered mental status
Management of toxicity typically involves supportive care, definitive airway management, and controlling CNS hyperexcitability with GABA agonist agents .
Recent Research Developments
Recent scientific literature has expanded our understanding of 4-Aminopiperidin-2-one hydrochloride and related compounds, particularly in developing novel therapeutic agents.
Antiviral Research
A significant breakthrough in the application of 4-aminopiperidine derivatives has been in antiviral research. High-throughput phenotypic screening identified several small molecules as potent inhibitors of hepatitis C virus replication. The 4-aminopiperidine (4AP) scaffold was found to target the assembly stages of the HCV life cycle rather than viral replication .
Key findings from this research include:
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4AP derivatives demonstrated EC50 values of approximately 2.09-2.57 μM against HCV
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The compounds showed minimal toxicity in cell-based assays (CC50 >20 μM)
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They acted synergistically with FDA-approved direct-acting antivirals including Telaprevir and Daclatasvir
Pharmaceutical Development
Medicinal chemistry campaigns have been conducted to improve the anti-HCV activity and ADME properties of 4-aminopiperidine derivatives. These efforts involved:
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